
4-Methylphenyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylphenyl prop-2-enoate, also known as p-tolyl acrylate, is an organic compound with the molecular formula C10H10O2. It is an ester derived from 4-methylphenol (p-cresol) and acrylic acid. This compound is known for its applications in the production of polymers and as an intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methylphenyl prop-2-enoate can be synthesized through the esterification of 4-methylphenol with acrylic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature of around 60-80°C and maintaining it for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves a continuous process where 4-methylphenol and acrylic acid are fed into a reactor along with a catalyst. The reaction mixture is then heated and stirred to promote esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylphenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methylphenylpropan-2-ol.
Substitution: 4-Nitro-4-methylphenyl prop-2-enoate, 4-Halo-4-methylphenyl prop-2-enoate.
Aplicaciones Científicas De Investigación
4-Methylphenyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its role in the development of new pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its polymerizable nature.
Mecanismo De Acción
The mechanism of action of 4-Methylphenyl prop-2-enoate primarily involves its ability to undergo polymerization. The compound can form long polymer chains through free radical polymerization, where the double bond in the prop-2-enoate group reacts with other monomers to form a polymer network. This property is exploited in various industrial applications to create materials with desired mechanical and chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(4-methoxyphenyl)prop-2-enoate: Similar in structure but contains a methoxy group instead of a methyl group.
Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate: Contains a cyano group and is used in different applications.
4-Methylphenyl acetate: Similar ester but with an acetate group instead of a prop-2-enoate group.
Uniqueness
4-Methylphenyl prop-2-enoate is unique due to its specific ester group, which allows it to undergo polymerization reactions effectively. This makes it particularly valuable in the production of polymers and copolymers with tailored properties for various industrial applications .
Propiedades
Número CAS |
2374-55-2 |
|---|---|
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
(4-methylphenyl) prop-2-enoate |
InChI |
InChI=1S/C10H10O2/c1-3-10(11)12-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3 |
Clave InChI |
OJNXPAPLAAGFBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



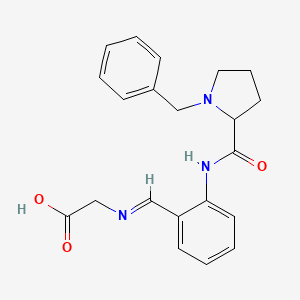
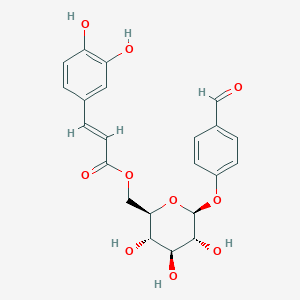
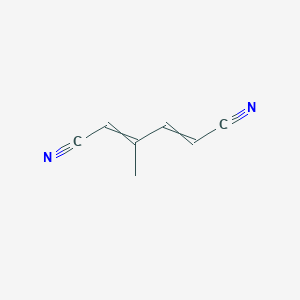
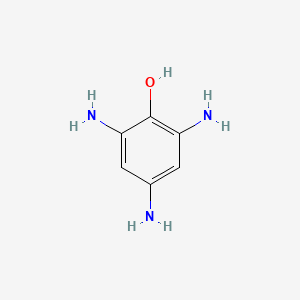
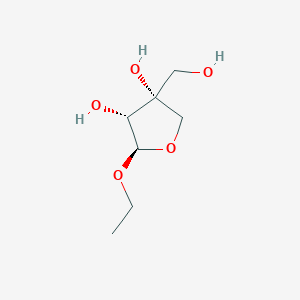
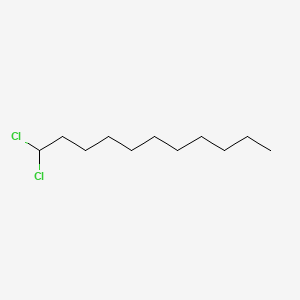
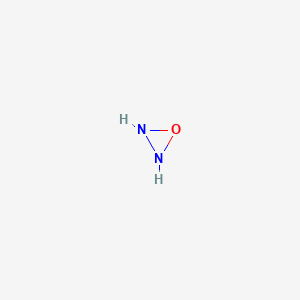
![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)

![4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile](/img/structure/B14753825.png)



